molecular formula C11H15F2N5 B11757930 1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11757930
M. Wt: 255.27 g/mol
InChI Key: PVUMBGVCIRVVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step involves the alkylation of the pyrazole ring with a difluoroethyl halide in the presence of a base such as potassium carbonate.

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with a suitable alkylating agent, such as a benzyl halide, under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in various diseases.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conducting polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine: This compound has a similar structure but with a different position of the substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-8-3-15-17(2)10(8)5-14-9-4-16-18(6-9)7-11(12)13/h3-4,6,11,14H,5,7H2,1-2H3

InChI Key

PVUMBGVCIRVVOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.